(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide
Descripción
The compound "(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide" is an acrylamide derivative characterized by:
- A partially saturated tetrahydronaphthalene core with hydroxy and methoxy substituents at positions 1 and 6, respectively.
- A thiophene-3-yl group conjugated to the acrylamide backbone via an (E)-configured double bond.
- A hydroxymethyl linker bridging the tetrahydronaphthalene and acrylamide moieties.
Propiedades
IUPAC Name |
(E)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-23-16-5-6-17-15(11-16)3-2-9-19(17,22)13-20-18(21)7-4-14-8-10-24-12-14/h4-8,10-12,22H,2-3,9,13H2,1H3,(H,20,21)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGGDPCQLJMDEI-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C=CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)/C=C/C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound with potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer's disease. Its unique molecular structure includes a tetrahydronaphthalene moiety and a thiophene ring, which are believed to contribute to its biological activity.
- CAS Number : 2035004-69-2
- Molecular Weight : 343.44 g/mol
- Molecular Structure : The compound features an acrylamide group that may influence its reactivity and interaction with biological targets.
Biological Activity
The primary focus of research on this compound has been its ability to inhibit the formation of neurotoxic amyloid beta oligomers, specifically targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. This activity is crucial as amyloid beta oligomers are associated with neuronal toxicity and cognitive decline.
The proposed mechanism of action involves:
- Inhibition of Amyloid Beta Oligomer Formation : The compound interacts with amyloid beta peptides, preventing their aggregation into toxic forms.
- Neuroprotective Effects : By inhibiting these oligomers, the compound may protect neuronal health and improve cognitive function.
In Vitro Studies
In vitro studies have shown that (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide exhibits significant inhibitory effects on amyloid beta aggregation. These findings suggest potential for further development as a therapeutic agent for Alzheimer's disease.
Case Studies and Experimental Data
A summary of relevant studies is presented in the table below:
Safety and Toxicity Profile
Preliminary assessments indicate that (E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide has relatively low cytotoxicity, making it an attractive candidate for further drug development. However, comprehensive toxicity studies are necessary to fully understand its safety profile.
Conclusion and Future Directions
(E)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(thiophen-3-yl)acrylamide represents a promising area of research within medicinal chemistry aimed at developing effective treatments for neurodegenerative diseases. Future studies should focus on:
- Long-term efficacy : Assessing the compound's effectiveness over extended periods.
- In vivo studies : Evaluating the therapeutic potential in animal models.
- Mechanistic studies : Further elucidating the pathways through which this compound exerts its effects.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Key structural analogs from the literature include:
Key Observations:
- Electron-Donating vs.
- Hydrogen-Bonding Capacity : The hydroxy and methoxy groups in the target compound and analogs like 3p and enhance solubility and hydrogen-bonding interactions.
- Aromatic vs.
Crystallographic and Conformational Insights
- The (E)-configuration is critical for maintaining acrylamide planarity, as validated in via single-crystal X-ray diffraction (R factor = 0.036). The target compound’s tetrahydronaphthalene core may introduce slight torsional strain but retains the bioactive (E)-conformation .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound combines a tetrahydronaphthalenyl scaffold with a thiophene-substituted acrylamide moiety. The hydroxyl and methoxy groups on the tetrahydronaphthalene ring enhance solubility and hydrogen-bonding potential, while the conjugated acrylamide system enables electrophilic reactivity (e.g., Michael additions). The thiophene group contributes π-π stacking interactions, critical for binding to biological targets .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
Intermediate preparation :
- Thiophene-3-carboxylic acid derivatives are coupled with amine-functionalized tetrahydronaphthalene precursors.
- Methoxy and hydroxyl groups are introduced via alkylation or protection/deprotection strategies.
Acrylamide formation :
- Acylation of the amine intermediate with acryloyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Reaction conditions (temperature, solvent polarity) are optimized to favor the E-isomer, confirmed by NMR coupling constants (J = 12–16 Hz for trans-configuration) .
Q. How is the compound characterized for purity and structural fidelity?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 6.5–7.5 ppm confirm thiophene protons; acrylamide protons appear as doublets (J = 15–16 Hz) .
- HRMS : Exact mass matching within 3 ppm ensures molecular formula accuracy .
- Chromatography :
- HPLC purity >95% (using C18 columns with methanol/water gradients) .
Advanced Research Questions
Q. How can synthetic yield be optimized when scaling up the reaction?
- Critical parameters :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but require rigorous drying to avoid hydrolysis .
- Catalysis : EDCI/HOBt systems enhance coupling efficiency in amide bond formation (yields increase by 15–20% vs. non-catalyzed reactions) .
- Process optimization :
- Use continuous flow reactors for exothermic steps (e.g., acryloyl chloride addition) to improve heat dissipation and reduce side products .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Case example : Discrepancies in ¹³C NMR shifts for the tetrahydronaphthalene moiety may arise from solvent effects (DMSO vs. CDCl₃).
- Methodology :
- Compare experimental data with computed spectra (DFT calculations at B3LYP/6-31G* level).
- Validate via X-ray crystallography (as in ) to resolve stereochemical ambiguities.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies are effective for analyzing its biological activity in vitro?
- Assay design :
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiophene-acrylamides show affinity for MAPK pathways) .
- Dose-response curves : Test 0.1–100 μM concentrations in triplicate, using ATP-based viability assays (CCK-8) for cytotoxicity .
- Data interpretation :
- IC₅₀ values <10 μM suggest therapeutic potential; correlate with LogP (optimal range: 2–4) to assess membrane permeability .
Q. How can researchers mitigate instability issues in aqueous solutions?
- Degradation pathways : Hydrolysis of the acrylamide bond at pH >7.0.
- Stabilization methods :
- Use lyophilized storage at -80°C.
- Formulate with cyclodextrins (e.g., HP-β-CD) to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
